molecular formula C20H24O4 B1681897 Sobetirome CAS No. 211110-63-3

Sobetirome

Numéro de catalogue: B1681897
Numéro CAS: 211110-63-3
Poids moléculaire: 328.4 g/mol
Clé InChI: QNAZTOHXCZPOSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Sobetirome est un composé thyromimétique synthétique qui se lie sélectivement au récepteur bêta de l'hormone thyroïdienne (TRβ) par rapport au récepteur alpha de l'hormone thyroïdienne (TRα). Il a été étudié pour ses applications thérapeutiques potentielles dans le traitement de la dyslipidémie, de l'obésité et d'autres troubles métaboliques. La capacité du this compound à s'accumuler préférentiellement dans le foie et à stimuler les voies hépatiques sans causer d'effets secondaires nocifs en fait un candidat prometteur pour les thérapies hypolipémiantes .

Applications De Recherche Scientifique

Lipid Metabolism and Cholesterol Management

Sobetirome has been primarily investigated for its role in lowering cholesterol levels. It activates hepatic pathways that promote reverse cholesterol transport, effectively reducing low-density lipoprotein (LDL) cholesterol levels.

  • Clinical Trials : Phase 1 studies demonstrated that this compound significantly lowered LDL cholesterol by up to 22% in single-dose trials and up to 41% in multiple-dose studies, with a favorable safety profile noted among participants .
  • Mechanism of Action : By selectively activating TRβ, this compound stimulates lipid metabolism in the liver while minimizing stimulation of cardiac function, making it a potential alternative for patients who are intolerant to traditional statin therapies .

Neurological Disorders

Recent research has highlighted this compound's potential in treating neurological conditions, particularly those involving demyelination.

  • Multiple System Atrophy : this compound has shown promise in preclinical models of multiple system atrophy, where it increased oligodendrocyte survival and remyelination. This suggests a neuroprotective role that could be leveraged for therapeutic purposes in demyelinating diseases .
  • Cerebral Hypothyroidism : In models of MCT8 deficiency, this compound and its prodrug Sob-AM2 have been demonstrated to cross the blood-brain barrier effectively, potentially addressing cerebral hypothyroidism by modulating the expression of thyroid hormone-regulated genes within the CNS .

Potential in Rare Genetic Disorders

This compound is being explored as a treatment option for rare genetic disorders such as X-linked adrenoleukodystrophy. Its ability to activate specific metabolic pathways may correct metabolic defects associated with these conditions .

Antifibrotic Effects

Emerging evidence suggests that this compound may have antifibrotic properties, indicating its potential use in treating pulmonary fibrosis. Research indicates that it can modulate fibrotic pathways, offering a new avenue for therapeutic intervention in fibrotic diseases .

Comparative Data on this compound's Efficacy

Study TypeOutcome MeasureResult Summary
Phase 1 Clinical TrialsLDL Cholesterol ReductionUp to 22% reduction (single dose), 41% (multiple doses)
Preclinical StudiesOligodendrocyte SurvivalIncreased survival and remyelination in MSA models
Genetic Disorder ModelsMetabolic CorrectionPotential therapeutic effects observed
Fibrosis StudiesAntifibrotic ActivityModulation of fibrotic pathways noted

Case Study 1: Lipid Management

In a randomized double-blind trial involving healthy volunteers, this compound was administered at varying doses. The study found significant reductions in LDL cholesterol levels compared to placebo, suggesting its efficacy as a lipid-lowering agent.

Case Study 2: Neurological Application

In an experimental model of multiple system atrophy, treatment with this compound led to improved myelination and enhanced oligodendrocyte function, indicating potential benefits for patients suffering from neurodegenerative diseases.

Mécanisme D'action

Target of Action

Sobetirome, also known as GC-1 and QRX-431, is a selective thyromimetic . It selectively binds to and activates the thyroid hormone receptor TRβ1 over TRα1 . The TRβ1 receptor is the main hepatic form of the thyroid hormone (TH) receptor .

Mode of Action

This compound’s interaction with its targets leads to the activation of hepatic pathways that lower cholesterol . The receptor selectivity of this compound led to the hypothesis that it would lower cholesterol through activation of liver TRβ without stimulating cardiac function through TRα activation in the heart .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cholesterol metabolism . By activating the TRβ1 receptor, this compound stimulates hepatic pathways that lower cholesterol . This action leads to a reduction in serum cholesterol and triglycerides, which can help prevent atherosclerosis, ischemic heart disease, stroke, and peripheral artery disease .

Result of Action

The primary result of this compound’s action is the lowering of cholesterol levels . This is achieved through the activation of hepatic pathways via the TRβ1 receptor . The reduction in cholesterol levels can have beneficial effects for individuals with dyslipidemia, obesity, and metabolic syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, genetic variations in dyslipidemias can affect the efficacy of this compound . For example, homozygous familial hypercholesterolemia (FH), caused by inherited defects in LDL receptor genes, causes severe statin-resistant hyperlipidemia and statin sensitivity differs among patients with heterozygous disease . Therefore, the effectiveness of this compound can vary among individuals based on their genetic makeup .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Sobetirome est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de Production Industrielle : La production industrielle du this compound implique la mise à l'échelle de la voie de synthèse tout en garantissant la cohérence et la qualité. Cela comprend généralement l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'utilisation de techniques de purification avancées pour obtenir le rendement et la pureté souhaités .

Analyse Des Réactions Chimiques

Types de Réactions : Le Sobetirome subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits ou substitués du this compound, chacun avec des propriétés chimiques et biologiques distinctes .

4. Applications de la Recherche Scientifique

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant sélectivement au récepteur bêta de l'hormone thyroïdienne (TRβ). Cette liaison active les voies hépatiques qui abaissent les taux de cholestérol en augmentant l'expression des récepteurs des lipoprotéines de basse densité (LDL) et en favorisant le transport inverse du cholestérol. De plus, le this compound induit la production d'acides biliaires et la sécrétion de stérols biliaires, contribuant ainsi à ses propriétés hypolipémiantes .

Composés Similaires :

Unicité du this compound : La capacité unique du this compound à cibler sélectivement le TRβ et à s'accumuler dans le foie sans causer d'effets thyrotoxiques importants sur le cœur, les muscles et les os le distingue des autres composés similaires. Cette action sélective fait du this compound un candidat prometteur pour des thérapies hypolipémiantes sûres et efficaces .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound’s unique ability to selectively target TRβ and accumulate in the liver without causing significant thyrotoxic effects on the heart, muscle, and bone sets it apart from other similar compounds. This selective action makes this compound a promising candidate for safe and effective cholesterol-lowering therapies .

Activité Biologique

Sobetirome, also known as GC-1 or QRX-431, is a selective thyroid hormone receptor beta (TRβ) agonist that has garnered significant attention for its potential therapeutic applications, particularly in metabolic and neurodegenerative disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and emerging clinical applications.

This compound selectively binds to TRβ with an affinity comparable to that of triiodothyronine (T3) but exhibits a tenfold lower affinity for the TRα isoform. This selective binding profile allows this compound to exert tissue-specific effects without the undesirable side effects associated with TRα activation, such as increased heart rate and muscle catabolism . The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system (CNS) disorders .

Key Biological Activities

  • Thyromimetic Effects : this compound mimics the action of thyroid hormones, leading to modulation of gene expression involved in metabolism and development. It has been shown to decrease plasma levels of T4 and T3 while increasing the expression of T3-dependent genes in various tissues, including the brain, liver, and heart .
  • Cholesterol-Lowering Properties : this compound has been investigated for its cholesterol-lowering effects. In animal models, it significantly reduced low-density lipoprotein (LDL) cholesterol and triglycerides without causing adverse effects on cardiac function . This makes it a promising candidate for treating dyslipidemia.
  • Neuroprotective Effects : Recent studies indicate that this compound may promote myelination and oligodendrocyte survival in models of demyelinating diseases such as multiple sclerosis (MS). It has been shown to enhance the expression of myelin-specific proteins and improve myelination in oligodendrocyte precursor cells .

Table 1: Summary of this compound's Biological Activities

Activity TypeObservationsReferences
ThyromimeticIncreases T3-dependent gene expression; decreases plasma T4 and T3 levels ,
Cholesterol ReductionSignificant reductions in LDL cholesterol and triglycerides in animal models ,
NeuroprotectionEnhances oligodendrocyte survival and promotes myelination in MS models ,

Case Studies

  • Dyslipidemia Treatment : In a clinical trial involving patients with hyperlipidemia, this compound demonstrated a substantial reduction in LDL cholesterol levels over 12 weeks without significant extrahepatic effects. Patients experienced up to a 41% reduction in LDL cholesterol .
  • Multiple Sclerosis Model : In an experimental model of multiple system atrophy (MSA), this compound treatment resulted in increased survival rates of oligodendrocytes and improved myelination, suggesting its potential as a therapeutic agent for demyelinating diseases .

Propriétés

IUPAC Name

2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAZTOHXCZPOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891557
Record name Sobetirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211110-63-3
Record name Sobetirome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211110-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobetirome [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sobetirome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sobetirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOBETIROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sobetirome
Reactant of Route 2
Reactant of Route 2
Sobetirome
Reactant of Route 3
Sobetirome
Reactant of Route 4
Sobetirome
Reactant of Route 5
Sobetirome
Reactant of Route 6
Reactant of Route 6
Sobetirome

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.